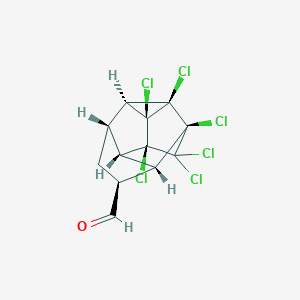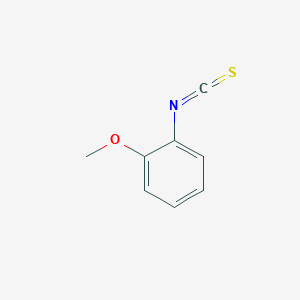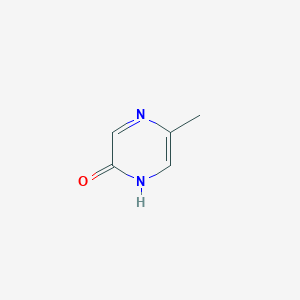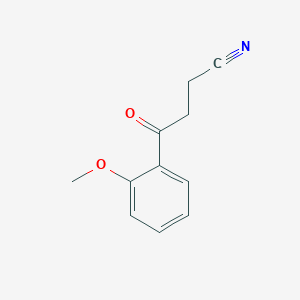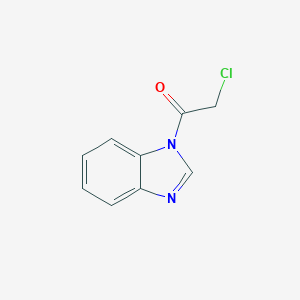
1-(Benzimidazol-1-yl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzimidazol-1-yl)-2-chloroethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(Benzimidazol-1-yl)-2-chloroethanone is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various biological processes, such as DNA synthesis, cell division, and protein synthesis. Additionally, it may modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(Benzimidazol-1-yl)-2-chloroethanone has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, it has been found to inhibit the replication of some viruses, such as herpes simplex virus type 1.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzimidazol-1-yl)-2-chloroethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in vitro. Additionally, it has been found to have a broad spectrum of activity against cancer cells and viruses. However, there are also some limitations to its use in lab experiments. For example, it may have limited solubility in certain solvents, which can affect its activity. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(Benzimidazol-1-yl)-2-chloroethanone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, it may be beneficial to study its activity in combination with other drugs to determine if it has synergistic effects. Finally, it may be useful to investigate its potential as a tool for studying biological processes, such as DNA synthesis and cell division.
Synthesemethoden
1-(Benzimidazol-1-yl)-2-chloroethanone can be synthesized using different methods, including the reaction of benzimidazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of benzimidazole with chloroacetyl chloride in the presence of anhydrous aluminum chloride. The yield of the product depends on the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Wissenschaftliche Forschungsanwendungen
1-(Benzimidazol-1-yl)-2-chloroethanone has been used in various scientific research applications. It has been studied for its potential as an antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of some viruses.
Eigenschaften
IUPAC Name |
1-(benzimidazol-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-9(13)12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMNOUQLYFZGJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzimidazol-1-yl)-2-chloroethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

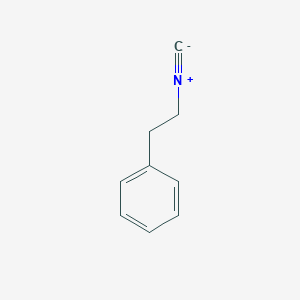
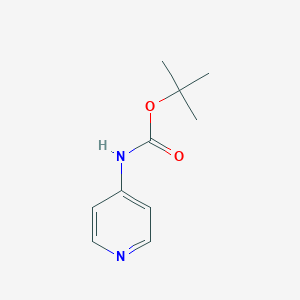
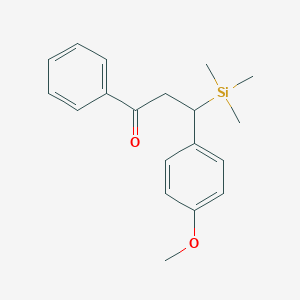

![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)
